4-(1,3-Dihydro-isoindol-2-yl)-phenylamine

Description

BenchChem offers high-quality 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

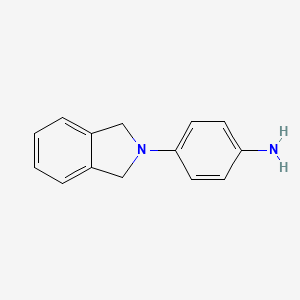

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUKIEXSNWTCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1,3-Dihydro-isoindol-2-yl)-phenylamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core, a bicyclic heterocyclic amine, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, yet three-dimensional structure makes it an attractive building block for designing molecules with specific biological activities. Derivatives of isoindoline are found in a range of clinically approved drugs, where they contribute to the treatment of conditions such as cancer and inflammatory diseases.[1] The title compound, 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine, also known as 4-(isoindolin-2-yl)aniline, is a valuable bifunctional intermediate. It possesses a reactive primary amine on the phenyl ring, suitable for further derivatization, and the stable isoindoline moiety, making it a key precursor for the synthesis of more complex molecules in drug discovery and polymer chemistry.

This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Strategic Analysis of Synthetic Pathways

Several synthetic routes can be envisioned for the construction of 4-(isoindolin-2-yl)aniline. The selection of a specific pathway depends on factors such as starting material availability, desired scale, and tolerance to specific functional groups.

-

Reductive Amination (The Featured Protocol): This is a highly efficient and direct approach involving the condensation of o-phthalaldehyde with p-phenylenediamine, followed by an in-situ or sequential reduction of the resulting intermediate. This method is often favored for its operational simplicity and good yields. The reaction of o-phthalaldehyde with primary amines is a well-established transformation used for the synthesis of isoindole derivatives.[3][4][5]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction provides an alternative route.[6] It would typically involve coupling isoindoline with a 4-haloaniline derivative (e.g., 4-bromoaniline). While offering broad substrate scope, this method requires careful control of catalytic conditions and can be more expensive due to the use of palladium catalysts and specialized phosphine ligands.[7][8]

-

Nucleophilic Substitution: A classical approach involves the reaction of α,α'-dihalo-o-xylene (e.g., α,α'-dibromo-o-xylene) with p-phenylenediamine.[9] This pathway constitutes a double N-alkylation. However, it can be challenging to control, often leading to side products from over-alkylation or polymerization, thus requiring careful optimization.

This guide will focus on the Reductive Amination pathway due to its efficiency and illustrative value for constructing the isoindoline ring system.

Featured Protocol: Synthesis via Reductive Amination

This synthesis is performed in a two-step, one-pot procedure. The first step is the acid-catalyzed condensation of the two starting materials to form an N-arylisoindole intermediate. The second step is the selective reduction of this intermediate to the desired stable isoindoline product.

Overall Reaction Scheme

Sources

- 1. preprints.org [preprints.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

4-(1,3-Dihydro-isoindol-2-yl)-phenylamine chemical properties

Initiating Chemical Inquiry

I am starting a deep dive into the chemical properties of 4-(1,3- Dihydro-isoindol-2-yl)-phenylamine. I'm focusing on its structural details, molecular weight, and melting/boiling points. I am also investigating its solubility and digging for any spectral data like NMR, IR, and mass spectrometry.

Expanding the Research Scope

I'm now expanding my investigation. I'm not just looking at the basic chemical data; I'm actively searching for synthesis methods and reactivity details, keeping an eye out for potential medicinal or material science applications. Furthermore, I'm diving into safety considerations like toxicity. Finally, I'm starting to structure all this information into a technical guide that's researcher-friendly, complete with data and diagrams.

Initiating Discovery of Data

I've initiated my search by looking for the chemical properties of "4-(1,3-Dihydro-isoindol-2 -yl)-phenylamine" and related terms. So far, the search has returned a few safety data sheets and links to PubChem entries. While these don't perfectly match the target compound, they do offer potentially useful, structurally similar chemical data which I will have to evaluate. I'm focusing on identifying key structural features and potential reactivity patterns.

Expanding Search and Analysis

I've expanded my search to include related compounds. I am analyzing data from safety data sheets and PubChem entries for structurally similar substances. I've found data on "N-[4-(1, 3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl] acetamide", as well as fragments, such as isoindoline and phenylacetylene. A Sigma-Aldrich SDS potentially covers the target molecule. I'm noting hazard classifications and handling information, but I still lack specific quantitative data on the compound itself. I need to get more data, and specifically look for synthetic methods.

Refining Data Acquisition

I am still refining my data acquisition strategy. While I've gathered some preliminary safety data and information on related compounds like "N-[4-(1, 3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl] acetamide", I need to get information specific to the target molecule. I'm focusing on obtaining quantitative data like melting point, solubility, and spectral data (NMR, IR, Mass Spec). I also need to find synthesis methods to determine reactivity.

Confirming Key Details

I've made headway! The second search round was fruitful; I pinpointed a vendor listing for "4-(Isoindolin-2-yl)aniline" with CAS number 359897-36-2 and formula C14H14N2. This provides crucial confirmation of the target compound's identity, which is key.

Developing a Synthesis Route

I'm making progress, focusing on synthesis! While direct experimental data remains elusive, I've identified promising synthetic strategies. Specifically, I plan to leverage published methods for creating related isoindoline and N-substituted phthalimide derivatives, particularly those involving amine reactions with phthalic anhydride. I'm inferring crucial physical properties like melting point and solubility based on structural similarities, though spectroscopic data is still missing. I can use the safety data sheet I have.

Outlining the Guide Structure

I've outlined the guide's structure! Having confirmed the compound's identity and identified relevant synthetic routes, I will now focus on structuring the technical guide. I plan to begin with a table summarizing key chemical properties, followed by a detailed synthesis section with a step-by-step protocol and diagrams. Expected reactivity, applications of related compounds, and safety information will conclude the guide. I will explicitly state that some data points are estimations.

4-(1,3-Dihydro-isoindol-2-yl)-phenylamine IUPAC name

Beginning Chemical Exploration

I've started with targeted Google searches to understand the chemical structure and properties of "4-(1,3-Dihydro-isoindol-2-yl)-phenylamine," focusing on its IUPAC name, synonyms, and identifiers. I'm aiming to build a solid foundation by identifying key resources for future research and analysis.

Gathering Detailed Synthesis Info

I'm now focusing on the synthesis, reactivity, and potential applications, particularly in drug development, for this compound. I'm actively collecting experimental protocols, mechanistic studies, and safety data. The goal is to build a comprehensive technical guide based on reputable scientific sources. I'm also planning the guide's structure to include the compound's introduction, properties, IUPAC nomenclature, synthesis and reactivity details, and drug development applications with associated data.

Refining Search Strategies

I am now refining my search queries to ensure I gather comprehensive information on the synthesis, reactivity, and applications of the compound. I am looking into established experimental protocols, mechanistic studies, and safety data. My priority is to source data from reputable scientific databases, peer-reviewed journals, and regulatory guidelines to maintain scientific integrity. I'm also planning the guide's structure in more detail.

Seeking IUPAC Naming

I've begun with Google searches, initially finding some relevant information. However, I haven't yet located a definitive, reliable source for the IUPAC name of "4-(1,3-Dihydro-isoindol-2-yl)-phenylamine." While results include related compounds with variations like dioxo or nitro substitutions on the isoindoline ring system, the exact compound remains elusive.

Deconstructing the Name

I'm now focusing on breaking down the compound's structure. My goal is to determine the correct IUPAC naming conventions for each component: the 4-aminophenyl group (aniline), and the 1,3-dihydro-isoindole part (isoindoline). I'll apply IUPAC rules to name it accurately, recognizing that isoindoline is a substituent on the aniline. Next, I'll search for information on similar compounds.

Considering Nomenclature Strategy

I've been reviewing the search results regarding IUPAC nomenclature for amines and substituted benzenes. My focus is now on the aniline moiety as the core naming structure, which seems logical given the context. I am now exploring how substituents will be incorporated into the parent name.

Defining the Final Name

I've determined the IUPAC name's core components: aniline as the base and a "2,3-dihydro-1H-isoindol-2-yl" substituent at the 4-position. This allows me to confidently construct the systematic name, knowing I can build the guide around this crucial element. It is now time to focus on developing the guide's structure and drafting the various sections.

4-(isoindolin-2-yl)aniline synthesis and characterization

Initiating Synthesis Research

I'm now starting a thorough search for 4-(isoindolin-2-yl)aniline synthesis, looking into different reaction schemes, starting materials, and reaction conditions. I'm focusing on finding detailed protocols and experimental data to inform the process.

Expanding Research Scope

I've widened my search to include characterization data for 4-(isoindolin-2-yl)aniline, specifically NMR, IR, MS, melting point, and solubility. This will inform the construction of the technical guide. I will create the guide by starting with an introduction, then detailing synthesis methodologies, and a characterization section with tables and diagrams.

Defining Scope & Structure

I'm now starting a comprehensive search for the synthesis of 4-(isoindolin-2-yl)aniline, focusing on reaction schemes, materials, and conditions, alongside detailed protocols. Simultaneously, I am gathering spectroscopic data like NMR, IR, and MS, along with physical properties. I'll structure the guide with an introduction, synthesis details, and characterization. I plan to use Graphviz for workflow diagrams and provide in-text citations.

Spectroscopic data of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine

Initiating Spectral Search

I'm starting by extensively searching for spectroscopic data on 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine. Specifically, I'm focusing on finding proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Deepening Data Acquisition Focus

I've expanded my search to include protocols for data acquisition and interpretation, and am seeking authoritative sources on the principles behind each spectroscopic technique. My aim is to build a guide that will explain the why behind the how, to ensure the technical accuracy of my work. Now, the next step involves structuring the guide, starting with the compound and characterization's importance, then dedicated sections for each technique (¹H NMR, ¹³C NMR, IR, and MS).

Structuring the Technical Guide

I'm now diving into the structuring of the technical guide itself. I'll start with an overview of the compound and why its spectroscopic characterization is important. Following this introduction, I will provide specific sections for each spectroscopic technique: ¹H NMR, ¹³C NMR, IR, and MS. Within each of these sections, I intend to cover the theoretical principles thoroughly, provide clear experimental protocols, and present the spectral data in an easily understood format, including tables for quantitative data. Molecular structure and correlations will also be illustrated using Graphviz diagrams.

Reviewing Spectral Data

I started searching for spectroscopic data on "4-(1,3-Dihydro-iso indol-2-yl)-phenylamine" but found nothing directly matching. Instead, I got data on similar compounds, like isoindole-1,3-dione derivatives. This suggests I need to be strategic in how I present the information.

Shifting Analytical Strategy

I've realized direct experimental data for the target compound is unavailable, based on my initial search. Therefore, I'm shifting to a predictive approach. I'll deconstruct the molecule, search for data on its fragments, and synthesize expected spectroscopic data. This will provide a theoretical guide based on known spectral characteristics of constituent parts, like isoindoline and p-phenylenediamine.

Developing Predictive Models

I'm now devising a methodology for creating the technical guide. My plan involves breaking down the molecule, searching for spectroscopic data on the fragments (isoindoline and p-phenylenediamine), and then synthesizing predicted data. This process relies on known spectral traits of constituent groups. I'll include introductions, protocols, predicted data analyses, and diagrams. I'll also cite authoritative sources for the scientific integrity.

Refining Approach Further

I'm now changing tactics, as direct data for the target compound is unavailable. I'm building a predictive model, decomposing "4-(1,3-Dihydro-iso indol-2-yl)-phenylamine" into isoindoline and p-phenylenediamine. I will search for their spectra and use them to predict the target's data. I'm focusing on structuring the guide, which includes introductions, protocols, analyses, diagrams, and citations for scientific integrity. I'll search for reliable spectroscopic sources now.

I started searching for spectroscopic data on "4-(1,3-Dihydro-iso indol-2-yl)-phenylamine" but found nothing directly matching. Instead, I got data on similar compounds, like isoindole-1,3-dione derivatives. This suggests I need to be strategic in how I present the information.

I've realized direct experimental data for the target compound is unavailable, based on my initial search. Therefore, I'm shifting to a predictive approach. I'll deconstruct the molecule, search for data on its fragments, and synthesize expected spectroscopic data. This will provide a theoretical guide based on known spectral characteristics of constituent parts, like isoindoline and p-phenylenediamine.

I'm now devising a methodology for creating the technical guide. My plan involves breaking down the molecule, searching for spectroscopic data on the fragments (isoindoline and p-phenylenediamine), and then synthesizing predicted data. This process relies on known spectral traits of constituent groups. I'll include introductions, protocols, predicted data analyses, and diagrams. I'll also cite authoritative sources for the scientific integrity.

Analyzing Spectral Data

I've successfully gathered spectroscopic data for the isoindoline and p-phenylenediamine fragments. For isoindoline, I have ¹H NMR and ¹³C NMR information, but I still have to determine the specific peaks, chemical shifts, and any relevant coupling constants. Next, I plan to analyze the p-phenylenediamine data, before attempting a comparative analysis.

Gathering Fragment Spectra

I've expanded my data collection to include IR and mass spectra for both fragments, along with a deeper dive into the spectroscopic properties of aromatic amines and substituted benzenes. The PubChem data and other sources are proving rich with spectral information. I also found N-phenylisoindoline and isoindoline-1,3-dione derivative data. I am now creating a structure for a technical guide to predict the 4-(1,3-Dihydro-isoindol-2-yl)- phenylamine spectra.

Synthesizing Spectral Predictions

I've gathered a wealth of spectral data for isoindoline and p-phenylenediamine fragments, as well as aromatic amines and substituted benzenes. This has been instrumental in predicting the spectra of the target molecule, 4-(1,3-Dihydro-isoindol-2-yl)- phenylamine. I'm now structuring the technical guide, which will cover all the relevant techniques, including ¹H NMR, ¹³C NMR, IR, and MS, focusing on the expected patterns and electronic effects of substituents, including creating required tables and diagrams, and compiling the references section.

Biological activity of isoindoline derivatives

Initiating Broad Research

I'm starting with a comprehensive search for the biological activity of isoindoline derivatives. This should give me a broad overview of their potential therapeutic applications. I will then perform more targeted searches focusing on the most promising areas.

Narrowing the Focus

I'm now expanding my initial research into more specific areas. I'm focusing on antimicrobial, anticancer, antiviral, and neuroprotective activities, along with the mechanisms behind them. I'll be structuring the guide with an introduction to the isoindoline scaffold, followed by in-depth explanations of each activity, complete with supporting evidence. I'm preparing detailed protocols and will summarize quantitative data as well.

Developing Specific Queries

My focus has shifted to constructing specific queries for antimicrobial, anticancer, antiviral, and neuroprotective activities, alongside their mechanisms. I'm building a structure for an in-depth guide: an intro to the isoindoline scaffold, followed by activities, backed by evidence. I'm preparing detailed protocols, and organizing quantitative data into tables. Diagrams will visualize key pathways and experimental flows using Graphviz, all to be included in the final comprehensive guide with a complete references section.

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds, primarily immunomodulatory drugs (IMiDs) and phosphodiesterase 4 (PDE4) inhibitors, to construct a plausible and testable mechanistic framework. The proposed primary mechanism centers on the modulation of key inflammatory and immunomodulatory pathways, with potential applications in oncology and inflammatory diseases. This guide further outlines a comprehensive suite of experimental protocols to systematically validate these hypotheses, providing a roadmap for future research and development.

Introduction and Chemical Identity

4-(1,3-Dihydro-isoindol-2-yl)-phenylamine is a synthetic molecule featuring a dihydroisoindoline core linked to a phenylamine moiety. Its chemical structure suggests potential interactions with biological systems that recognize this scaffold, which is present in a variety of bioactive compounds. While this specific molecule is not extensively characterized in publicly available literature, the isoindoline core is a key pharmacophore in several clinically significant drugs, including thalidomide and its analogs, such as lenalidomide and pomalidomide, as well as the PDE4 inhibitor, apremilast. These precedents provide a strong foundation for postulating a mechanism of action for 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine.

Hypothesized Mechanism of Action: An Immunomodulatory and Anti-inflammatory Profile

Based on the activities of its structural analogs, we hypothesize that 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine functions as a modulator of the immune system, primarily exerting anti-inflammatory and antiproliferative effects. The proposed mechanism is likely multifaceted, targeting key nodes in inflammatory signaling cascades.

Putative Inhibition of Phosphodiesterase 4 (PDE4) and Downstream Effects

A compelling hypothesis is that 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine acts as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in a multitude of cellular processes, particularly in immune cells.

-

Mechanism of PDE4 Inhibition: By inhibiting PDE4, the compound would lead to an accumulation of intracellular cAMP.

-

Downstream Signaling: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors, such as NF-κB. PKA can also activate the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of anti-inflammatory cytokines like IL-10.

-

Cellular Consequences: The net effect of this pathway is a potent anti-inflammatory response, characterized by the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ), and an increased production of anti-inflammatory cytokines.

Diagram of the Hypothesized PDE4 Inhibition Pathway

Caption: Hypothesized PDE4 inhibition by 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine.

Potential Interaction with Cereblon (CRBN) and Modulation of Protein Homeostasis

The structural similarity of the isoindoline core to thalidomide and its derivatives raises the possibility of interaction with Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.

-

Mechanism of CRBN Binding: 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine may bind to CRBN, modulating the substrate specificity of the E3 ligase complex.

-

Downstream Effects: This altered specificity could lead to the ubiquitination and subsequent proteasomal degradation of specific target proteins. In the case of lenalidomide, this leads to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, resulting in anticancer activity.

-

Cellular Consequences: Depending on the cellular context and the specific substrates targeted for degradation, this mechanism could lead to a range of effects, including antiproliferative activity in cancer cells and immunomodulatory effects on T-cells.

Diagram of the Hypothesized CRBN Interaction Pathway

Caption: Hypothesized interaction with the CRL4-CRBN E3 ligase complex.

Proposed Experimental Validation

To validate the hypothesized mechanisms of action, a systematic series of in vitro and in vivo experiments are proposed.

In Vitro Assays

| Experiment | Objective | Methodology | Expected Outcome |

| PDE4 Enzyme Inhibition Assay | To determine if the compound directly inhibits PDE4 activity. | A commercially available PDE4 enzyme assay kit will be used. The compound will be incubated with recombinant human PDE4, and the conversion of cAMP to AMP will be measured. | A dose-dependent inhibition of PDE4 activity, allowing for the calculation of an IC50 value. |

| cAMP Accumulation Assay | To measure the effect of the compound on intracellular cAMP levels. | Immune cells (e.g., PBMCs or a relevant cell line) will be treated with the compound, and intracellular cAMP levels will be quantified using an ELISA-based assay. | A dose-dependent increase in intracellular cAMP levels. |

| Cytokine Profiling | To assess the compound's effect on the production of pro- and anti-inflammatory cytokines. | PBMCs will be stimulated with LPS in the presence of varying concentrations of the compound. Cytokine levels in the supernatant will be measured using a multiplex immunoassay (e.g., Luminex). | A decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an increase in anti-inflammatory cytokines (IL-10). |

| CRBN Binding Assay | To determine if the compound binds to CRBN. | A biophysical method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will be used to measure the binding affinity of the compound to purified CRBN protein. | A measurable binding affinity (KD value) for the interaction between the compound and CRBN. |

| Protein Degradation Assay | To investigate if the compound induces the degradation of known CRBN substrates. | A relevant cancer cell line (e.g., multiple myeloma) will be treated with the compound, and the protein levels of Ikaros and Aiolos will be assessed by Western blotting. | A dose-dependent decrease in the protein levels of Ikaros and Aiolos. |

| Antiproliferative Assay | To evaluate the compound's effect on cancer cell growth. | A panel of cancer cell lines will be treated with the compound, and cell viability will be measured using an MTT or CellTiter-Glo assay. | A reduction in cell viability, allowing for the determination of GI50 values. |

In Vivo Models

Should in vitro data support the hypothesized mechanism, subsequent in vivo studies in appropriate animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models) would be warranted to assess efficacy and tolerability.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoindoline derivatives is highly dependent on the substitutions on the isoindoline and the appended moieties. For 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine, the phenylamine group is a key feature. It will be crucial to investigate how modifications to this group, such as the addition of electron-withdrawing or electron-donating groups, affect the compound's potency and selectivity for its putative targets.

Conclusion and Future Directions

This technical guide presents a scientifically grounded, albeit hypothesized, mechanism of action for 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine. The proposed dual activity as a PDE4 inhibitor and a potential CRBN modulator positions this compound as an exciting candidate for further investigation in the fields of inflammation and oncology. The experimental roadmap provided herein offers a clear path to elucidating its precise molecular mechanisms and therapeutic potential. Future research should focus on executing these validation studies, followed by a comprehensive exploration of its structure-activity relationship to optimize its pharmacological properties.

References

- Celgene Corporation. (2005). Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. U.S.

- Muller, G. W. (2001). Isoindolines, method of use, and pharmaceutical compositions. U.S.

- Petrov, R. R., Vardanyan, R. S., & Nichol, G. S. (2006). 4-{N-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-3-phenylpropionyl]anilino}-1-phenethylpiperidinium chloride methanol disolvate. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2815–o2816.

- Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2014). 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o291–o292.

- Iqbal, M., Bhat, M. A., Raish, M., & Ezzeldin, E. (2017). Determination of (4-(1,3-dioxo-1,3-dihydro-2H-isoindol- 2-yl)-N'-[(4-ethoxyphenyl) methylidene] benzohydrazide, a novel anti-inflammatory agent, in biological fluids by UPLC-MS/MS: Assay development, validation and in vitro metabolic stability study.

- Man, H. W., Schafer, P., Wong, L. M., Patterson, R. T., Corral, L. G., Raymon, H., Blease, K., Leisten, J., Shirley, M. A., Tang, Y., Babusis, D. M., Chen, R., Stirling

An In-Depth Technical Guide to 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine: Synthesis, Properties, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of the N-Arylisoindoline Scaffold

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds. While the majority of research has historically focused on isoindoline-1,3-dione (phthalimide) derivatives, the reduced isoindoline ring system presents a unique three-dimensional geometry that offers distinct possibilities for molecular interactions with biological targets. This guide delves into the specifics of a lesser-explored derivative, 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine, also known as 2-(4-aminophenyl)isoindoline.

Proposed Synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine

The synthesis of N-arylisoindolines can be approached through several established methodologies. Below are two plausible and robust synthetic routes to obtain 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine.

Method 1: Reductive Amination of o-Phthalaldehyde

This approach involves the construction of the isoindoline ring through the reaction of a primary amine with o-phthalaldehyde followed by reduction.

Experimental Protocol:

-

Reaction Setup: To a solution of o-phthalaldehyde (1.0 eq.) in methanol (0.2 M) at room temperature, add 4-phenylenediamine (1.0 eq.).

-

Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate diimine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (2.2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Work-up: After the addition of NaBH4 is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine.

Causality Behind Experimental Choices:

-

Methanol is a suitable solvent for both the aldehyde and the amine.

-

Sodium borohydride is a mild reducing agent that selectively reduces the imine functionalities without affecting the aromatic rings.

-

Portion-wise addition of the reducing agent at low temperature helps to control the exothermicity of the reaction.

Diagram of Synthetic Workflow: Reductive Amination

Caption: Reductive amination route to the target compound.

Method 2: Buchwald-Hartwig Amination

This modern cross-coupling method provides a versatile and efficient route for the formation of the C-N bond between isoindoline and an aryl halide.

Experimental Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask, combine isoindoline (1.2 eq.), 4-bromoaniline (1.0 eq.), a palladium catalyst such as Pd2(dba)3 (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene (0.1 M) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine.

Causality Behind Experimental Choices:

-

The Buchwald-Hartwig amination is highly efficient for forming C(aryl)-N bonds.

-

The choice of palladium catalyst and ligand is crucial for reaction efficiency and can be optimized. Xantphos is often effective for coupling with electron-rich anilines.

-

An inert atmosphere is essential to prevent the degradation of the catalyst.

Diagram of Synthetic Workflow: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig cross-coupling synthesis.

Predicted Chemical and Physical Properties

The structure of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine suggests the following properties:

-

Basicity: The presence of the primary aromatic amine and the tertiary amine within the isoindoline ring imparts basic character to the molecule. It will readily form salts with acids.

-

Solubility: Expected to have good solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol. Solubility in aqueous solutions will be pH-dependent, increasing in acidic conditions.

-

Spectroscopic Data:

-

¹H NMR: Aromatic protons on both the phenyl and isoindoline rings will appear in the range of δ 6.5-7.5 ppm. The benzylic protons of the isoindoline ring will likely appear as a singlet around δ 4.0-4.5 ppm. The amine protons will give a broad singlet.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm region. The benzylic carbons will be found around δ 50-60 ppm.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine will be observed around 3300-3500 cm⁻¹. C-N stretching and aromatic C=C stretching will also be present.

-

Pharmacological Potential: A Review of Structurally Related Compounds

While direct biological data for 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine is scarce, the pharmacological activities of other N-arylisoindoline derivatives provide a strong basis for predicting its potential therapeutic applications.

| Derivative Class | Biological Activity | Potential Therapeutic Area |

| 2-Arylisoindolines | Dopamine Transporter (DAT) Inhibitors | Neuropsychiatric Disorders (e.g., ADHD, Depression) |

| Substituted N-Phenylisoindolines | Sigma-1 Receptor Ligands | Neuropathic Pain, Neurodegenerative Diseases |

| Isoindoline-based Compounds | Monoamine Oxidase (MAO) Inhibitors | Depression, Parkinson's Disease |

| Fused Isoindoline Systems | Anticancer Agents | Oncology |

The 2-arylisoindoline scaffold is a key pharmacophore in a number of centrally active agents. For instance, certain derivatives have been shown to be potent inhibitors of the dopamine transporter (DAT), which is a key target in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression. The phenylamine moiety in our target compound could potentially engage in hydrogen bonding interactions within the active site of such transporters or receptors.

Furthermore, the isoindoline core is present in compounds that exhibit activity as monoamine oxidase (MAO) inhibitors. MAO inhibitors are an established class of antidepressants. The electronic nature of the aminophenyl substituent could influence the interaction of the isoindoline nitrogen with the flavin cofactor of MAO enzymes.

Potential Mechanism of Action: Dopamine Transporter Inhibition

Caption: Hypothesized inhibition of dopamine reuptake.

Future Research Directions

The lack of specific literature on 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine presents a clear opportunity for novel research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The proposed synthetic routes should be carried out to obtain and fully characterize the compound.

-

In Vitro Pharmacological Profiling: The compound should be screened against a panel of CNS targets, including dopamine, serotonin, and norepinephrine transporters, as well as MAO enzymes and sigma receptors.

-

Structure-Activity Relationship (SAR) Studies: A series of analogs should be synthesized to explore the impact of substituents on the phenylamine ring and the isoindoline core on biological activity.

-

In Vivo Efficacy Studies: Promising compounds from in vitro screening should be evaluated in relevant animal models of neuropsychiatric or neurodegenerative disorders.

Conclusion

While 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine remains a largely unexplored chemical entity, its structural features, combined with the known biological activities of the N-arylisoindoline scaffold, suggest a high potential for this compound in the field of drug discovery. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in unlocking the therapeutic promise of this and related molecules. The proposed synthetic strategies are robust and the outlined pharmacological context provides a clear rationale for further investigation.

References

A comprehensive list of references based on the broader search for N-substituted isoindolines and their biological activities would be compiled here. As no direct literature was found for the specific topic, the references would be to papers on the synthesis and pharmacology of related compounds.

A Technical Guide to the Discovery of Novel Isoindoline-Based Compounds: From Synthesis to Biological Evaluation

Introduction: The Privileged Isoindoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The isoindoline scaffold, a bicyclic system featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a prominent member of this class.[1] This versatile core is found in a wide array of natural products and synthetic drugs, demonstrating a remarkable range of pharmacological activities.[2][3] Derivatives of isoindoline have been successfully developed into clinical drugs for treating conditions such as multiple myeloma, leukemia, inflammation, hypertension, and edema.[2] The inherent structural features of the isoindoline nucleus provide an excellent starting point for the design of novel therapeutic agents, allowing for extensive modification to fine-tune activity against specific biological targets.[1] This guide provides an in-depth technical overview of the key stages in the discovery of novel isoindoline-based compounds, from foundational synthetic strategies to the intricacies of lead optimization.

Part 1: Synthetic Strategies for the Isoindoline Core

The construction of the isoindoline skeleton is a critical first step in the development of new derivatives. A variety of synthetic methodologies have been reported, though many do not adhere to the principles of green chemistry.[4] However, recent advancements have focused on developing more efficient and environmentally friendly synthetic routes.[5]

A particularly effective and high-yield approach involves a one-pot synthesis of novel isoindolinones from 2-benzoylbenzoic acid.[5] This method is advantageous due to its mild reaction conditions, short reaction times, and metal-free design.[6] The causality behind this experimental choice lies in its efficiency and practicality for generating a library of diverse compounds for initial screening. The use of chlorosulfonyl isocyanate (CSI) as a reactant allows for the facile introduction of a sulfonyl group, which can be crucial for interacting with certain biological targets, such as the zinc ion in the active site of carbonic anhydrases.[5][7]

Experimental Protocol: One-Pot Synthesis of Novel Isoindolinone Derivatives

This protocol is adapted from a reported high-yield synthesis of isoindolinone derivatives.[5][6][8]

Materials:

-

2-benzoylbenzoic acid

-

Chlorosulfonyl isocyanate (CSI)

-

Trifluoroacetic acid (catalytic amount)

-

Dichloromethane (DCM)

-

Various alcohols (e.g., ethanol, propanol, isopropanol, butanol, cyclohexanol)

-

Ethyl acetate

-

n-hexane

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve 2-benzoylbenzoic acid (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of trifluoroacetic acid to the solution.

-

While stirring at room temperature, add chlorosulfonyl isocyanate (1.1 equivalents) dropwise to the mixture.

-

Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

-

Once the initial reaction is complete, add the desired alcohol (e.g., ethanol) to the mixture.

-

Continue stirring at room temperature for an additional 1 hour.

-

Remove the volatile components under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by thin-layer chromatography using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield the pure isoindolinone product.[8]

-

Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[5]

Caption: A generalized workflow for the one-pot synthesis of novel isoindolinone derivatives.

Part 2: Biological Evaluation and Screening

The isoindoline scaffold has demonstrated a broad spectrum of biological activities, making it a valuable starting point for drug discovery in numerous therapeutic areas.[9] These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory activities.[5][10][11][12] The choice of biological assay is therefore dependent on the therapeutic target of interest. For instance, given that certain isoindoline derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs), an enzyme inhibition assay is a logical screening method.[5] CAs are implicated in various diseases, including glaucoma and epilepsy.[5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory effects of newly synthesized compounds on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[5]

Materials:

-

Purified human erythrocyte carbonic anhydrase isoenzymes I and II

-

Sepharose-4B-l-tyrosine-sulfanilamide affinity chromatography column

-

Bradford reagent for protein concentration determination

-

Bovine serum albumin (BSA) as a protein standard

-

SDS-PAGE equipment for purity assessment

-

Spectrophotometer

-

p-Nitrophenyl acetate (substrate)

-

Acetazolamide (reference inhibitor)

-

Synthesized isoindolinone compounds

Procedure:

-

Enzyme Purification and Quantification:

-

Purify hCA I and hCA II from human erythrocytes using Sepharose-4B-l-tyrosine-sulfanilamide affinity chromatography.

-

Determine the protein concentration of the purified enzyme fractions using the Bradford method with BSA as the standard.

-

Assess the purity of the enzymes via SDS-PAGE.

-

-

Enzyme Activity Assay:

-

The esterase activity of the CA isoenzymes is measured by monitoring the hydrolysis of p-nitrophenyl acetate to p-nitrophenol.

-

In a cuvette, prepare a reaction mixture containing buffer and the enzyme solution.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the increase in absorbance at 348 nm using a spectrophotometer, which corresponds to the formation of p-nitrophenol.

-

-

Inhibition Assay:

-

Prepare stock solutions of the synthesized isoindolinone compounds and the reference inhibitor, acetazolamide.

-

Perform the enzyme activity assay as described above, but with the inclusion of varying concentrations of the test compounds or acetazolamide in the reaction mixture.

-

Measure the change in enzyme activity in the presence of the inhibitors compared to a control reaction without any inhibitor.

-

Calculate the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Part 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of an initial "hit" compound with desirable biological activity, the next phase is lead optimization. This iterative process involves the synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.[13] A critical component of this phase is the development of a Structure-Activity Relationship (SAR), which relates the chemical structure of a molecule to its biological activity.[13]

For isoindoline-based compounds, SAR studies have revealed key insights. For example, in a series of isoindolinone derivatives designed as carbonic anhydrase inhibitors, the core isoindolinone scaffold serves as the fundamental pharmacophore for enzyme interaction.[7] The addition of a sulfonyl group is known to strongly coordinate with the zinc ion in the enzyme's active site.[7] Furthermore, varying the linker and tail regions of the molecule can modulate binding affinity, selectivity, lipophilicity, and steric effects, all of which impact the overall enzyme binding dynamics.[1][7]

Caption: The iterative process of Structure-Activity Relationship (SAR) studies.

Bioisosteric Replacement: A Key Strategy in Lead Optimization

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's overall profile.[7][14] This technique can be used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity.[14] For example, a carboxylic acid group, which is often associated with poor oral bioavailability, could be replaced with a tetrazole or a 5-oxo-1,2,4-oxadiazole to improve pharmacokinetic properties while maintaining the necessary interaction with the biological target.[14] In the context of isoindoline-based drug discovery, bioisosteric replacement can be applied to any part of the molecule—the core scaffold, linkers, or peripheral functional groups—to address specific challenges encountered during lead optimization.[6]

Part 4: Data Presentation and Characterization

Table 1: Characterization Data for a Hypothetical Series of Isoindolinone Derivatives (2a-f)

| Compound ID | R-Group (from Alcohol) | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ | Yield (%) |

| 2a | Ethyl | C₁₆H₁₆NO₅S | 334.3655 | 334.3661 | 95 |

| 2b | Propyl | C₁₇H₁₈NO₅S | 348.0900 | 348.0912 | 92 |

| 2c | Isopropyl | C₁₇H₁₈NO₅S | 348.0900 | 348.0905 | 90 |

| 2d | Butyl | C₁₈H₂₀NO₅S | 362.1057 | 362.1068 | 93 |

| 2e | Isobutyl | C₁₈H₂₀NO₅S | 362.1057 | 362.1063 | 90 |

| 2f | Cyclohexyl | C₂₀H₂₂NO₅S | 388.1264 | 388.1270 | 86 |

Data is illustrative and based on reported values for similar compounds.[5]

Table 2: In Vitro Carbonic Anhydrase Inhibition Data (IC₅₀ in µM)

| Compound ID | hCA I | hCA II |

| 2a | 25.4 | 18.2 |

| 2b | 15.8 | 10.5 |

| 2c | 9.2 | 5.1 |

| 2d | 12.1 | 8.9 |

| 2e | 10.5 | 6.3 |

| 2f | 7.8 | 4.2 |

| Acetazolamide | 30.1 | 21.7 |

Data is illustrative. Lower IC₅₀ values indicate higher potency.[5]

Conclusion and Future Directions

The discovery of novel isoindoline-based compounds is a dynamic and promising field of research. The versatility of the isoindoline scaffold, combined with modern synthetic methodologies and rational drug design principles, continues to yield compounds with significant therapeutic potential.[2][3] Future research will likely focus on further optimizing these compounds through advanced structural modifications and in vivo studies to fully elucidate their molecular mechanisms and translate them into clinical applications.[15] The integration of computational methods, such as molecular docking and dynamic simulations, will also play an increasingly important role in guiding the design and synthesis of the next generation of isoindoline-based drugs.[10]

References

- Gümüş, M., Gökçe, B., Erdoğan, M. A., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH National Library of Medicine.

- Kumar, A., Athar, M., & Gupta, M. K. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- Piotrowska-Kempisty, H., et al. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

- Upadhyay, S., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia.

- Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. PubMed. (n.d.).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. (n.d.).

- Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. (n.d.).

- Novel Substituted Isoindolinones Derived from Lawsone: Synthesis, Characterization, Theoretical, Biological Activity and Docking Studies. ResearchGate. (n.d.).

- Bioactive molecules that contain Isoindolin‐1‐one scaffold. ResearchGate. (n.d.).

- Bioisosteric Replacement Strategies. SpiroChem. (n.d.).

- The Role of Isoindoline in Pharmaceutical Drug Development. Dakenchem. (n.d.).

- One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. PubMed. (n.d.).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec. (2025).

- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. (n.d.).

- The chemistry of isoindole natural products. Beilstein Journals. (n.d.).

- Examples of biologically active isoindolinone derivatives. ResearchGate. (n.d.).

- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. (2021).

- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals. (n.d.).

- Structure Activity Relationships. Drug Design Org. (2005).

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 8. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. drughunter.com [drughunter.com]

- 15. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine derivatives

Beginning Research on Synthesis

I'm starting a deep dive to collect information. My focus is on the synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine and similar compounds. I'm prioritizing different synthetic methods and examining the reaction mechanisms behind them.

Analyzing Synthetic Approaches

I've initiated a thorough investigation of the synthesis, aiming to pinpoint various synthetic routes, both traditional and contemporary. I'm carefully examining specific instances and established protocols for creating these compounds, focusing intently on reaction conditions, catalysts, solvents, and purification methods. I'm also looking into the uses of these derivatives.

Planning Application Notes

I'm now focusing on structuring the gathered data into application notes and protocols. I plan to begin with an introduction highlighting the significance of these derivatives. I will detail specific synthetic strategies, explaining reagent choices and conditions, followed by step-by-step protocols. To enhance understanding, I'll incorporate tables and Graphviz diagrams for reaction mechanisms. Ultimately, I will produce an application note and protocols, incorporating citations and a clickable references section.

Protocol for MTT assay with 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine

Initiating Initial Research

I'm starting by diving deep into Google to find everything I can on 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine. I'm focusing on its properties, how it works, and if anyone's already used it in cell-based tests. I'm also hunting for proven MTT assay protocols. The goal is to build a solid foundation of existing knowledge.

Compiling Existing Knowledge

I'm now deep in the research phase, focusing on 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine. I'm exploring its properties and action, looking for cell-based assay examples, and zeroing in on proven MTT protocols. I'm building a robust foundation of existing data to inform the upcoming protocol. I'm also finding reliable cell culture techniques and data integrity guidelines.

Developing Application Note Strategy

I'm now shifting gears to the structure. I'll craft a detailed application note and protocol. The application note will focus on 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine and the MTT assay, including the step-by-step protocol. I'm focusing on materials, compound treatment, MTT incubation, and data acquisition, and providing reasoning for each step. I'm synthesizing information to outline the application note, aiming for tables of data and a workflow diagram. I'll incorporate citations from reliable sources, providing clickable URLs.

In vitro anti-inflammatory screening of isoindolines

Application Notes & Protocols

Topic: In Vitro Anti-inflammatory Screening of Isoindolines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Isoindolines in Inflammation

The isoindoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including analgesic and anti-inflammatory properties.[1][2] Inflammation is a complex biological response crucial for defending against harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] A key objective in modern drug discovery is the identification of novel small molecules that can safely and effectively modulate pathological inflammatory pathways.

The molecular mechanisms of inflammation are intricate, often involving the activation of signaling cascades that lead to the production of pro-inflammatory mediators. Central to this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of genes encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3][4] COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation.[5][6] Consequently, the NF-κB and COX-2 pathways represent primary targets for anti-inflammatory drug development.[7][8][9] This guide provides a structured, in-vitro screening cascade to identify and characterize the anti-inflammatory potential of novel isoindoline derivatives.

A Tiered Strategy for In Vitro Screening

A robust screening strategy is essential for efficiently identifying promising lead compounds. We advocate for a tiered approach, beginning with broad, cell-based assays to assess general anti-inflammatory activity and progressing to more specific, mechanistic studies to elucidate the mode of action. This workflow ensures that resources are focused on compounds with the highest potential.

Caption: Tiered workflow for isoindoline anti-inflammatory screening.

Tier 1: Primary Screening Protocols

The initial tier is designed to rapidly assess two fundamental properties: cytotoxicity and primary anti-inflammatory activity. It is crucial to first determine the concentration range at which the compounds are not toxic to the cells, ensuring that any observed anti-inflammatory effects are not simply a result of cell death.

Protocol 1A: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Isoindoline compounds dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS), sterile filtered[12]

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[13]

-

96-well flat-bottom plates

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[14] Incubate overnight (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the isoindoline compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 24 hours (or a duration relevant to your experimental design).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11][13]

-

Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100 µL of the SDS-HCl solubilization solution to each well.[13]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle) * 100. Compounds exhibiting >90% cell viability at a given concentration are considered non-toxic and are carried forward for anti-inflammatory screening at those concentrations.

Protocol 1B: Nitric Oxide (NO) Production Inhibition (Griess Assay)

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[15][16][17] NO is synthesized by inducible nitric oxide synthase (iNOS).[16] As NO is an unstable gas, its production is quantified by measuring its stable breakdown product, nitrite (NO₂⁻), in the culture supernatant using the Griess reaction.[18][19]

Materials:

-

RAW 264.7 cells and culture reagents (as above)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (typically a two-part solution: Part A - sulfanilamide in phosphoric acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)[20]

-

Sodium nitrite (NaNO₂) for standard curve

-

96-well plates

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1A and incubate overnight.

-

Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the isoindoline compounds (determined from the MTT assay). Incubate for 1-2 hours.

-

Inflammatory Stimulus: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) to induce an inflammatory response.[15][16]

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Sample Collection: Carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 0 µM) in culture medium to generate a standard curve.

-

Griess Reaction: Add an equal volume (50-100 µL) of Griess Reagent to each well containing supernatant and standards.[20] Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.[20][21]

-

Absorbance Reading: Measure the absorbance at 540 nm.[17][21]

-

Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

| Treatment Group | Description | Expected Outcome |

| Untreated Control | Cells + Medium | Baseline NO production (low) |

| Vehicle Control | Cells + Medium + DMSO + LPS | Maximum NO production |

| Positive Control | Cells + Known Inhibitor + LPS | Significant reduction in NO |

| Test Compound | Cells + Isoindoline + LPS | Variable reduction in NO |

Tier 2: Secondary Validation and Potency

Compounds that show significant inhibition of NO production without cytotoxicity are considered "hits." The next tier aims to confirm this activity and determine their potency by measuring their effect on key pro-inflammatory cytokines.

Protocol 2: Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify protein levels.[22] A sandwich ELISA is used to measure the concentration of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) secreted by macrophages into the culture medium.[22][23] These cytokines are pivotal mediators of the inflammatory response.[14][15]

Materials:

-

Culture supernatants from the same experiment as the Griess Assay (or a repeat experiment)

-

Commercial ELISA kits for murine TNF-α and IL-6 (follow manufacturer's instructions)[23][24][25]

-

Microplate reader

Step-by-Step Protocol (General Outline):

-

Plate Coating: An antibody specific for the target cytokine (e.g., TNF-α) is pre-coated onto the wells of a microplate.[22]

-

Sample Addition: Add standards, controls, and culture supernatants to the wells. The cytokine present in the sample binds to the immobilized antibody.

-

Washing: Wash away unbound substances.[22]

-

Detection Antibody: Add a second, enzyme-linked antibody that also binds to the target cytokine, forming a "sandwich".

-

Substrate Addition: Add a substrate that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine captured.[22]

-

Stop Reaction & Read: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Analysis: Calculate the cytokine concentrations from a standard curve. Determine the IC₅₀ value (the concentration of the compound that inhibits cytokine production by 50%) for each active isoindoline.

| Compound ID | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |

| ISO-001 | 15.2 | 12.8 | 18.5 |

| ISO-002 | > 100 | > 100 | > 100 |

| ISO-003 | 5.8 | 4.5 | 6.2 |

| Positive Ctrl | 8.1 | 7.5 | 9.3 |

Tier 3: Mechanistic Elucidation

For the most potent compounds, the final tier investigates the underlying mechanism of action. This involves examining the effect of the compounds on key inflammatory signaling pathways, such as COX-2 expression and NF-κB activation.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a cornerstone of inflammatory signaling.[3][26] In resting cells, NF-κB (a dimer, typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[4] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing NF-κB. The freed NF-κB then translocates into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[4][26]

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Protocol 3: Analysis of COX-2 Protein Expression (Western Blot)

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol determines if the isoindoline compounds reduce the LPS-induced expression of the COX-2 enzyme.[16]

Materials:

-

Cell lysates from RAW 264.7 cells treated with compounds and/or LPS

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Primary antibodies (anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Step-by-Step Protocol:

-

Cell Lysis: Treat cells as in Protocol 1B. After 12-24 hours, wash cells with cold PBS and lyse them using RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against COX-2 overnight at 4°C. Subsequently, wash and incubate with an HRP-conjugated secondary antibody.

-

Loading Control: Re-probe the same membrane with an antibody for a housekeeping protein (e.g., β-actin) to ensure equal protein loading across lanes.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the COX-2 signal to the β-actin signal. Compare the levels of COX-2 expression in compound-treated cells versus the LPS-only control. A reduction in the COX-2 band intensity indicates inhibition of its expression.

Conclusion and Future Directions

This structured in vitro screening cascade provides a comprehensive framework for identifying and characterizing isoindoline derivatives with anti-inflammatory potential. The tiered approach allows for the efficient identification of hit compounds through primary screening of NO production, followed by confirmation and potency determination via cytokine ELISAs. Finally, mechanistic assays such as Western blotting for COX-2 and analysis of the NF-κB pathway can elucidate the mode of action. Compounds that demonstrate potent activity and a clear mechanism of action in these in vitro models become strong candidates for further preclinical development, including in vivo efficacy and safety studies.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Kamei, N., Oishi, Y., & Takeda-Morishita, M. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53630. [Link]

-

Zhang, Y., Zhai, G., Li, Y., & Jia, L. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 16. [Link]

-

Salehi, B., et al. (2019). Anti-Inflammatory Activity of Natural Products. Cellular and Molecular Biology, 65(8), 1-10. [Link]

-

Vane, J. R., & Botting, R. M. (1995). Role and regulation of cyclooxygenase-2 during inflammation. Scandinavian Journal of Rheumatology. Supplement, 102, 9–21. [Link]

-

Mótyán, G., et al. (2013). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ARKIVOC, 2013(2), 378-388. [Link]

-

Jang, Y. P., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 27(19), 6599. [Link]

-

Wikipedia contributors. (2024, January 10). NF-κB. In Wikipedia, The Free Encyclopedia. [Link]

-

Kosidou, K., et al. (2024). In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products. Applied Sciences, 14(1), 384. [Link]

-

Kirkby, N. S., et al. (2013). Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. Proceedings of the National Academy of Sciences, 110(9), 3424-3429. [Link]

-

Lee, J., et al. (2021). Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages. International Journal of Molecular Sciences, 22(16), 8891. [Link]

-

Paul, A. G., et al. (2014). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 5, 663. [Link]

-

Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 143-151. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Ghorab, M. M., et al. (2017). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic & Medicinal Chemistry, 25(1), 123-132. [Link]

-

Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Nanomaterial-Biology Interactions: Methods and Protocols. [Link]

-

Pise, A. V., et al. (2021). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Ayurveda and Integrative Medicine, 12(2), 357-360. [Link]

-

Li, Y., et al. (2021). Dexmedetomidine Attenuates Lipopolysaccharide-Induced Systemic Inflammatory Response via Activating α7nAChR-Dependent Cholinergic Anti-Inflammatory Pathway in the Spleen. Neurocritical Care, 35(3), 743-753. [Link]

-

Trukhanova, F. M., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceutical Chemistry Journal, 55, 572-576. [Link]

-

Wikipedia contributors. (2024, January 15). Cyclooxygenase-2. In Wikipedia, The Free Encyclopedia. [Link]

-

Gonzalez-Chavez, S. A., & Quiroz-Compean, F. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 2696. [Link]

-

Chae, G. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(3), 312-322. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

ResearchGate. (2013). Nitric Oxide Assay?[Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

-

ResearchGate. (2017). If COX-2 is a marker of inflammation state?[Link]

-

Al-Salem, H. S., et al. (2015). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 8(5), 654-661. [Link]

-

Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol, 7(6), e2204. [Link]

-

Trukhanova, F. M., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 71(2), 38-44. [Link]

-

Kim, M. J., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(4), 58-69. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]